Cas no 403660-48-0 (2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone)

2,2,2-Trifluoro-1-(1H-Indazol-5-yl)Ethanone is a fluorinated ketone derivative featuring an indazole moiety, which serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its trifluoroacetyl group enhances reactivity, making it valuable for nucleophilic substitution and cross-coupling reactions. The indazole core contributes to its potential as a scaffold for bioactive molecules, particularly in medicinal chemistry applications targeting enzyme inhibition or receptor modulation. The compound’s high purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its structural features also facilitate further functionalization, enabling the development of novel heterocyclic compounds for drug discovery and material science applications.
2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone structure
403660-48-0 structure
Product Name:2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone
CAS No:403660-48-0
MF:C9H5F3N2O
MW:214.144012212753
MDL:MFCD13173240
CID:325938
PubChem ID:45081103
Update Time:2025-11-01

2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2,2,2-trifluoro-1-(1H-indazol-5-yl)-
    • 2,2,2-trifluoro-1-(1H-indazol-5-yl)ethanone
    • Ethanone, 2,2,2-trifluoro-1-(1H-indazol-5-yl)- (9CI)
    • 2,2,2-TRIFLUORO-1-(1H-INDAZOL-5-YL)-ETHANONE
    • AB92631
    • 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethan-1-one
    • Ethanone, 2,2,2-trifluoro-1-(1H-indazol-5-yl)-
    • AKOS027256621
    • 403660-48-0
    • SY025605
    • DTXSID10664359
    • 2,2,2-Trifluoro-1-(5-indazolyl)ethanone
    • MFCD13173240
    • A923768
    • 2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone
    • MDL: MFCD13173240
    • Inchi: 1S/C9H5F3N2O/c10-9(11,12)8(15)5-1-2-7-6(3-5)4-13-14-7/h1-4H,(H,13,14)
    • InChI Key: UAZVGXXGCZPWGT-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC2=C(C=NN2)C=1)=O)(F)F

Computed Properties

  • Exact Mass: 214.03500
  • Monoisotopic Mass: 214.03539727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 320.7±37.0 °C at 760 mmHg
  • Flash Point: 147.8±26.5 °C
  • PSA: 45.75000
  • LogP: 2.30790
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone Security Information

2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone Pricemore >>

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TRC
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2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone Suppliers

Amadis Chemical Company Limited
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(CAS:403660-48-0)2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone
Order Number:A923768
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:37
Price ($):417.0
Email:sales@amadischem.com

Additional information on 2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone

Introduction to 2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone (CAS No. 403660-48-0) and Its Emerging Applications in Chemical Biology

2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone, identified by the chemical formula CAS No. 403660-48-0, is a fluorinated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the indazole derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural incorporation of a trifluoromethyl group and an indazolyl moiety into the ethanone backbone imparts unique physicochemical properties, making it a promising candidate for further exploration in drug discovery and molecular pharmacology.

The trifluoromethyl group, a key feature of this compound, is widely recognized for its ability to enhance metabolic stability, lipophilicity, and binding affinity at biological targets. This modification is particularly valuable in medicinal chemistry, as it can significantly improve the pharmacokinetic profile of drug candidates. In contrast, the 1H-indazol-5-yl substituent introduces a scaffold that has been extensively studied for its role in modulating various biological pathways, including those relevant to cancer metabolism and inflammation. The combination of these structural elements in 2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone creates a versatile platform for developing novel bioactive molecules.

Recent advancements in chemical biology have highlighted the importance of fluorinated compounds in addressing unmet medical needs. Studies have demonstrated that fluorine atoms can influence both the electronic properties and steric environment of molecules, thereby fine-tuning their interactions with biological targets. For instance, fluorinated indazoles have shown promise in inhibiting enzymes involved in tumor metabolism and angiogenesis. The presence of the trifluoromethyl group in CAS No. 403660-48-0 enhances its potential as an inhibitor of such enzymes by improving binding affinity and reducing susceptibility to metabolic degradation.

Moreover, the indazolyl core of this compound has been implicated in modulating signaling pathways associated with immune responses and cell proliferation. Emerging research suggests that indazole derivatives can act as scaffolds for developing immunomodulatory agents. The structural features of 2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone may enable it to interact with receptors or enzymes involved in immune regulation, offering potential therapeutic benefits in conditions such as autoimmune diseases or chronic inflammation.

The synthesis and characterization of CAS No. 403660-48-0 have been optimized to ensure high purity and yield, making it suitable for preclinical studies. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm its molecular structure and purity. These analytical methods are critical for ensuring that the compound meets the stringent requirements for pharmaceutical development.

In preclinical settings, 2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone has been evaluated for its efficacy and safety profile using cell-based assays and animal models. Preliminary findings indicate that this compound exhibits promising bioactivity against target proteins relevant to metabolic disorders and inflammation. The ability of the trifluoromethyl group to enhance metabolic stability suggests that it may have a longer half-life compared to non-fluorinated analogs, which could translate into improved therapeutic efficacy.

The potential applications of this compound extend beyond oncology and immunology. Research is ongoing to explore its utility in treating neurological disorders, where indazole derivatives have shown promise as modulators of neurotransmitter systems. The unique combination of structural features in CAS No. 403660-48-0 may enable it to interact with specific receptors or ion channels involved in neurodegenerative diseases.

As interest in fluorinated compounds continues to grow, 2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone represents a significant advancement in the development of next-generation bioactive molecules. Its structural versatility and demonstrated bioactivity make it a valuable tool for researchers seeking to develop innovative therapeutic strategies. Future studies will focus on elucidating its mechanism of action and optimizing its pharmacological properties for clinical translation.

The integration of computational chemistry and high-throughput screening techniques is expected to accelerate the discovery process for derivatives of CAS No. 403660-48-0. By leveraging these technologies, researchers can rapidly identify novel analogs with enhanced potency and selectivity. This approach aligns with broader trends in drug discovery aimed at developing more effective treatments with fewer side effects.

In conclusion,CAS No 40366048 0, corresponding to 2 2 2 Trifluoro 1 (1H Indazol 5 Yl Ethanone, is a fluorinated indazole derivative with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting metabolic disorders、inflammation、and potentially neurological diseases。Ongoing research efforts are expected to further elucidate its bioactivity、mechanism of action,and clinical applicability,contributing to advancements in drug discovery。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:403660-48-0)2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone
A923768
Purity:99%
Quantity:1g
Price ($):417.0
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